molecular formula C25H20N4O3 B2385988 5-methyl-3-(4-methylphenyl)-N-1-naphthyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921807-24-1

5-methyl-3-(4-methylphenyl)-N-1-naphthyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B2385988
CAS RN: 921807-24-1
M. Wt: 424.46
InChI Key: SXSIPUYGWONDSC-UHFFFAOYSA-N
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Description

The compound “5-methyl-3-(4-methylphenyl)-N-1-naphthyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a derivative of pyrrolo[3,2-d]pyrimidine . Pyrrolo[3,2-d]pyrimidines are important in medicinal chemistry as they are structural analogs of purines and have various biological activities .


Synthesis Analysis

The synthesis of pyrrolo[3,2-d]pyrimidine derivatives involves several steps. For instance, the preparation of ethyl 2-aryl-5-methyl-4-morpholino-thieno[2,3-d]pyrimidine-6-carboxylate involves the reaction of substituted aldehydes with HCl in DMF under reflux conditions .

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Research in organic synthesis focuses on developing novel heterocyclic compounds due to their prevalent utility in medicinal chemistry and material science. For example, novel synthesis methods have been explored for creating benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific precursors, demonstrating potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020). Another study highlights the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, exploring their cytotoxic activities against specific carcinoma cells, showcasing the compound's relevance in developing anticancer agents (Hassan et al., 2014).

Antitumor and Antibacterial Applications

Compounds related to the query have been synthesized as potential inhibitors of thymidylate synthase, showing promise as antitumor and antibacterial agents. For instance, 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines have been evaluated against various strains of thymidylate synthase and dihydrofolate reductase, with some analogues demonstrating significant inhibitory activity, indicative of their potential in cancer and infectious disease treatment (Gangjee et al., 1996).

Supramolecular Chemistry

The exploration of supramolecular assemblies involving pyrimidine derivatives has been a subject of interest due to their unique hydrogen bonding and structural properties. Research in this area can lead to the development of novel materials and sensors, contributing significantly to material science and nanotechnology (Fonari et al., 2004).

properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-N-naphthalen-1-yl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c1-15-10-12-17(13-11-15)29-24(31)22-21(27-25(29)32)19(14-28(22)2)23(30)26-20-9-5-7-16-6-3-4-8-18(16)20/h3-14H,1-2H3,(H,26,30)(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSIPUYGWONDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC=CC5=CC=CC=C54)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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